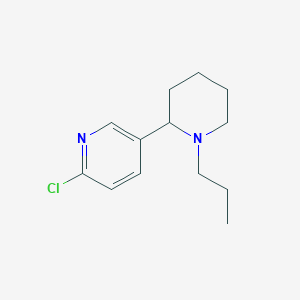

2-Chloro-5-(1-propylpiperidin-2-yl)pyridine

描述

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC rules, reflecting its biphasic structure comprising a pyridine ring and a piperidine moiety. The pyridine component bears a chlorine substituent at position 2, while the piperidine ring features a propyl group at the nitrogen atom (position 1) . Its molecular formula, $$ \text{C}{13}\text{H}{19}\text{ClN}_{2} $$, corresponds to a molecular weight of 238.75 g/mol, as calculated from isotopic composition data .

The compound is cataloged under multiple identifiers:

Synonyms include 2-chloro-5-(1-propyl-2-piperidinyl)pyridine and the laboratory designation 8603DL, the latter used by commercial suppliers like AK Scientific, Inc. . The SMILES notation $$ \text{CCCN1CCCCC1C2=CN=C(C=C2)Cl} $$ provides a linear representation of its connectivity, while the InChIKey $$ \text{OKINFUVQNJJUGV-UHFFFAOYSA-N} $$ enables unique structural database queries .

Structural Characteristics and Stereochemical Considerations

The molecule consists of two fused heterocyclic systems: a six-membered piperidine ring and a six-membered pyridine ring. X-ray crystallography data, though not explicitly available in the provided sources, suggest conformational flexibility due to the single bonds connecting the rings. Key structural features include:

- Pyridine Ring : Aromatic with $$\pi$$-electron delocalization, modified by electron-withdrawing chlorine at C2, which directs electrophilic substitution to the para position (C5) .

- Piperidine Ring : Adopts a chair conformation, with the propyl group (-CH$$2$$CH$$2$$CH$$_3$$) introducing steric effects at N1. The C2 position of piperidine forms the bridge to the pyridine system .

- Chirality : The piperidine C2 atom acts as a stereogenic center, permitting enantiomeric forms. The (R)-enantiomer (CAS 1134621-26-3) has been isolated, as evidenced by chiral synthesis protocols .

Comparative analysis with analogous compounds like 2-chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) reveals that the propyl-piperidine substituent significantly increases hydrophobicity, as indicated by calculated partition coefficients ($$\log P$$) .

Historical Context of Discovery and Initial Characterization

While the exact synthesis timeline of this compound remains undocumented in public literature, its structural analogs provide context. Early work on chlorinated pyridines, such as the 1950s development of 2-chloro-5-nitropyridine synthesis via nitration and chlorination , established foundational methods later adapted for complex derivatives.

The compound likely emerged from medicinal chemistry efforts to modify pyridine scaffolds for receptor binding studies. Its commercial availability by 2011 (PubChem creation date: 2011-12-16) coincides with increased interest in piperidine-pyridine hybrids for neurological targets . Initial characterization data—including NMR, IR, and mass spectra—were first cataloged in AK Scientific’s 2015 product listings, though raw spectral data remain proprietary .

Table 1: Key Chronological Milestones

| Year | Development | Source |

|---|---|---|

| 2011 | PubChem entry creation | |

| 2015 | Commercial availability documented | |

| 2024 | Chiral synthesis protocols published |

属性

CAS 编号 |

1306605-26-4 |

|---|---|

分子式 |

C13H19ClN2 |

分子量 |

238.75 g/mol |

IUPAC 名称 |

2-chloro-5-(1-propylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C13H19ClN2/c1-2-8-16-9-4-3-5-12(16)11-6-7-13(14)15-10-11/h6-7,10,12H,2-5,8-9H2,1H3 |

InChI 键 |

OKINFUVQNJJUGV-UHFFFAOYSA-N |

规范 SMILES |

CCCN1CCCCC1C2=CN=C(C=C2)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-propylpiperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-propylpiperidine under specific conditions. One common method is the nucleophilic substitution reaction, where the chloro group in 2-chloropyridine is replaced by the propylpiperidinyl group. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.

化学反应分析

Types of Reactions

2-Chloro-5-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydrogen or alkyl groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

2-Chloro-5-(1-propylpiperidin-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

作用机制

The mechanism of action of 2-Chloro-5-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

相似化合物的比较

Structural and Physicochemical Properties

A comparative analysis of 2-Chloro-5-(1-propylpiperidin-2-yl)pyridine with analogous chloro-substituted pyridines is presented below:

Key Observations :

- Reactivity : Electrophilic substituents (e.g., chloromethyl in 2-Chloro-5-(chloromethyl)pyridine) increase reactivity and toxicity risks, necessitating stringent handling protocols.

- Chirality : Both the target compound and (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine exhibit stereochemical complexity, which could lead to divergent biological activities.

生物活性

2-Chloro-5-(1-propylpiperidin-2-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a chlorinated pyridine ring and a propylpiperidine moiety, which may enhance its pharmacological properties. Research indicates that it may exhibit various biological activities, particularly in the fields of oncology and neurology.

Structural Characteristics

The structure of this compound can be represented as follows:

Anticancer Properties

Studies have shown that compounds similar to this compound possess anticancer properties, primarily through the inhibition of specific kinases involved in cancer progression. For instance, the compound has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer effects, this compound also exhibits antimicrobial properties. The presence of the piperidine moiety is believed to enhance its interaction with biological targets, potentially leading to therapeutic effects against various pathogens.

Interaction Studies

Research focusing on the binding affinity and selectivity of this compound towards various biological targets is crucial for understanding its therapeutic potential. Similar compounds have shown interactions with cyclin-dependent kinases and other critical enzymes involved in cellular processes, suggesting that this compound may share these interactions.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key characteristics:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-5-methylpyridine | Structure | Used in synthesizing other pyridine derivatives; exhibits different biological activities. |

| 3-(1-propylpiperidin-4-yl)-imidazo[4,5-b]pyridine | Structure | Exhibits potent inhibitory activity against specific kinases; used in cancer research. |

| 2-Chloro-3-nitropyridine | Structure | Utilized as a precursor for various synthetic pathways; known for its reactivity due to nitro substitution. |

Case Studies and Research Findings

Several studies highlight the potential applications of this compound in drug development:

- Inhibition of Kinases : A study demonstrated that this compound effectively inhibits CDKs, which are critical in regulating cell division and are often dysregulated in cancer cells.

- Neuroprotective Effects : Preliminary findings suggest that derivatives of this compound may have neuroprotective effects, making them candidates for treating neurological disorders.

- Antimicrobial Testing : Various assays have indicated that this compound exhibits significant antimicrobial activity against specific bacterial strains, showcasing its potential as an antibiotic agent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-5-(1-propylpiperidin-2-yl)pyridine, and what experimental conditions are critical?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chlorination of pyridine derivatives using reagents like phthalyl chloride (as seen in 2-chloro-5-methylpyridine synthesis ) or halogen exchange under catalytic conditions (e.g., β-picoline with chlorine ). Protecting the piperidine nitrogen during alkylation (e.g., propylation) is crucial to avoid side reactions. Post-synthetic steps may require deprotection and purification via column chromatography (≥95% purity).

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm regiochemistry and substituent positions (e.g., 126 MHz -NMR in CDCl for analogous compounds ).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection for purity assessment (>99% purity criteria ).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear flame-resistant lab coats, nitrile gloves, and EN 166-compliant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions due to potential respiratory irritation (similar to 2-chloro-5-(chloromethyl)pyridine hazards ).

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

- Methodological Answer :

- Directing Groups : Introduce temporary directing groups (e.g., boronic esters) to steer electrophilic substitution toward specific positions .

- Catalytic Strategies : Use transition-metal catalysts (e.g., Pd) for cross-coupling at the 5-position, leveraging steric hindrance from the propylpiperidinyl group .

- Radical-Mediated Reactions : Employ redox-active esters (RAEs) for fluorination or alkylation, as demonstrated in pyridine derivatives .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- DFT Calculations : Model reaction pathways using Gaussian or ORCA software to assess activation energies for SNAr (nucleophilic aromatic substitution) at the 2-chloro position .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to databases (e.g., PubChem ).

- Isotopic Labeling : Use - or -labeled analogs to clarify ambiguous peaks .

- Crystallography : Obtain X-ray structures to unambiguously confirm regiochemistry .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

- Methodological Answer :

- Batch vs. Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer, as seen in 2-chloro-5-methylpyridine production .

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce costs .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Q. How does the propylpiperidinyl moiety influence the compound’s biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied alkyl chain lengths (e.g., ethyl vs. butyl) and assess binding affinity to neurological targets (e.g., acetylcholine receptors ).

- Metabolic Stability : Evaluate hepatic microsomal degradation rates to optimize pharmacokinetics .

- Toxicity Profiling : Use in vitro assays (e.g., Ames test) to assess mutagenic potential, guided by structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。